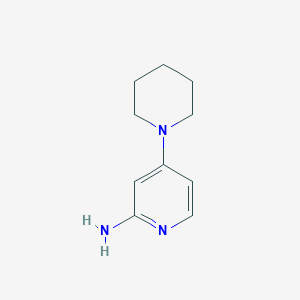

4-Piperidin-1-ylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

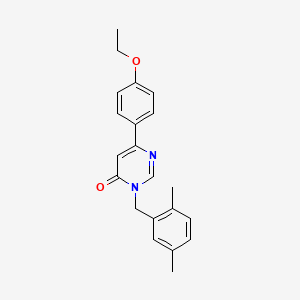

“4-Piperidin-1-ylpyridin-2-amine” is a chemical compound with the empirical formula C10H15N3 and a molecular weight of 177.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1cc (ccn1)N2CCCCC2 . The InChI key for this compound is IYUJNYOFNTWSFC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C10H15N3), molecular weight (177.25), and its SMILES string representation (Nc1cc (ccn1)N2CCCCC2) .

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Transformations

Gold Catalysis in Piperidin-4-ones Synthesis

An efficient method for synthesizing piperidin-4-ones from secondary amines using gold catalysis has been developed. This method is selective and demonstrates moderate to excellent diastereoselectivities, showing promise in alkaloid synthesis (Cui, Peng, & Zhang, 2009).

Synthesis of Sulfamidate-fused Piperidin-4-ones

A concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity has been developed using chiral primary amine and o-fluorobenzoic acid (Liu et al., 2013).

Piperidine Synthesis via Iodine-Catalyzed Csp3–H Amination

A novel method for selective piperidine formation through intramolecular catalytic Csp3–H amination using iodine catalyst and visible light has been demonstrated (Zhang & Muñiz, 2017).

2. DNA Studies and Biomedical Applications

DNA Cleavage with Amines

Amines like piperidine can cleave abasic DNA without non-specific damage, providing a valuable tool for studying DNA damage and repair mechanisms (McHugh & Knowland, 1995).

Mechanism of DNA Strand Breakage by Piperidine

Piperidine is utilized in DNA sequencing and studies of DNA damage, specifically in identifying alkali-labile lesions at sites of N7-guanine alkylations (Mattes, Hartley, & Kohn, 1986).

3. Material Science and Catalysis

Phosphorus Dendrimers with Amine Terminal Groups

Piperidine derivatives have been used in the synthesis of phosphorus dendrimers, which show potential in DNA complexation and transfection experiments in cell strains (Padié et al., 2009).

Corrosion Inhibition of Iron

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, providing insights into the development of more effective corrosion inhibitors (Kaya et al., 2016).

4. Advanced Organic Synthesis Techniques

Enantioselective Synthesis of Piperidines

Techniques for asymmetric carbon-carbon bond formations in conjugate additions to nitroalkenes, leading to the synthesis of substituted piperidines, have been developed (Johnson et al., 2002).

Cyclization of Primary Aminyl Radicals

Research into the cyclization of primary aminyl radicals has led to efficient methods for producing pyrrolidine and piperidine products, contributing to advancements in organic synthesis (Liu et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

4-piperidin-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUJNYOFNTWSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52311-35-0 |

Source

|

| Record name | 4-(piperidin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)

![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)